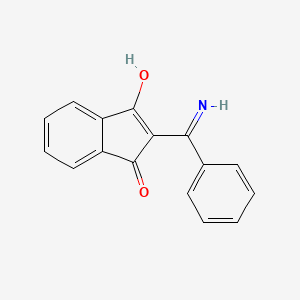

2-(Aminophenylmethylene)indane-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

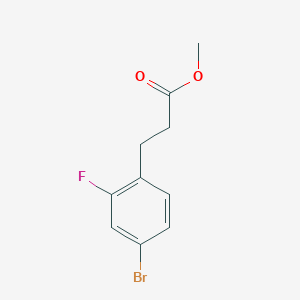

2-(Aminophenylmethylene)indane-1,3-dione, also known as APID, is a small molecule that contains two aromatic rings and a ketone moiety. It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Synthesis Analysis

Indane-1,3-dione derivatives can be synthesized by Knoevenagel condensation of different substituted benzaldehydes with indane-1,3-dione under basic conditions . The structures of synthetic molecules are deduced using different spectroscopic techniques .Molecular Structure Analysis

The molecular formula of 2-(Aminophenylmethylene)indane-1,3-dione is C16H11NO2 . It is a β-diketone with indane as its structural nucleus .Chemical Reactions Analysis

Indane-1,3-dione is a versatile building block used in numerous chemical reactions . It possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .Physical And Chemical Properties Analysis

The molecular weight of 2-(Aminophenylmethylene)indane-1,3-dione is 249.269 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Synthesis and Chemical Reactions

2-(Aminophenylmethylene)indane-1,3-dione derivatives have been synthesized through various chemical reactions, demonstrating the versatility of this compound in organic synthesis. For example, palladium-catalyzed carbonylative annulation reactions have been developed for synthesizing 2-substituted indene-1,3(2H)-dione derivatives, showcasing a broad substrate scope and good to excellent yields (Zhang et al., 2015). Similarly, ultrasound-assisted synthesis has been employed to create novel derivatives, highlighting the efficiency and environmental friendliness of this method (Ghahremanzadeh et al., 2011).

Biological Evaluation and Antimicrobial Activities

Substituted thiophenyl derivatives of indane-1,3-dione have been synthesized and investigated for their biological activities. Some of these compounds have shown moderate anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities (Giles et al., 2007). Additionally, a series of 2-(arylidene)-indan-1, 3-diones were prepared and screened for their antibacterial and antifungal properties, demonstrating promising activities (Sarvesh et al., 2008).

Applications in Material Science

The compound has also found applications in material science, particularly in the development of molecular glasses with third-order optical non-linearity. Arylmethylene-1,3-indandione-based molecular glasses have been synthesized, showing significant third-order non-linear optical susceptibilities, which are essential for applications in photonics and optoelectronics (Seniutinas et al., 2012).

Versatility and Broad Application Spectrum

Indane-1,3-dione derivatives, including 2-(Aminophenylmethylene)indane-1,3-dione, are versatile building blocks used in various applications ranging from biosensing, bioactivity, and bioimaging to electronics and photopolymerization. This versatility highlights the compound's potential in both biomedical and technological fields (Pigot et al., 2022).

作用機序

Target of Action

It is known that indane-1,3-dione, a closely related compound, is used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Biochemical Pathways

It is known that indane-1,3-dione and its derivatives can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (nlo) applications .

将来の方向性

Indane-1,3-dione and its derivatives have attracted much attention in the field of organic and material chemistry . They can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . Therefore, the future directions of 2-(Aminophenylmethylene)indane-1,3-dione could be in these areas.

特性

IUPAC Name |

2-(benzenecarboximidoyl)-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)16(13)19/h1-9,17-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBDRZVBTDHPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239286 |

Source

|

| Record name | 2-(Aminophenylmethylene)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminophenylmethylene)indane-1,3-dione | |

CAS RN |

85301-69-5 |

Source

|

| Record name | 2-(Aminophenylmethylene)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2685231.png)

![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzonitrile](/img/structure/B2685234.png)

![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2685237.png)

![methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2685238.png)

![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2685239.png)

![(3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2685241.png)

![2-Methoxyphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2685242.png)

![1-(4-chlorophenyl)-4-morpholino-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2685252.png)